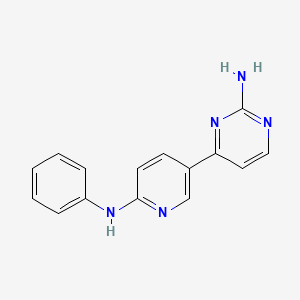

4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine

Description

4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine is a pyrimidine-based heterocyclic compound featuring a pyridinyl-pyrimidine core substituted with a phenylamino group. This scaffold is of significant interest in medicinal chemistry due to its versatility in binding to biological targets, particularly kinases and parasitic enzymes. The compound’s structure allows for diverse functionalization, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Structure

3D Structure

Properties

CAS No. |

1227158-52-2 |

|---|---|

Molecular Formula |

C15H13N5 |

Molecular Weight |

263.30 g/mol |

IUPAC Name |

4-(6-anilinopyridin-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C15H13N5/c16-15-17-9-8-13(20-15)11-6-7-14(18-10-11)19-12-4-2-1-3-5-12/h1-10H,(H,18,19)(H2,16,17,20) |

InChI Key |

GSBLFUPPRQPNAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)C3=NC(=NC=C3)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A direct approach involves substituting a halogen (Cl or Br) at the 6-position of the pyridine ring with aniline. In General Synthetic Procedure 4 , bromide intermediates undergo displacement with secondary amines in the presence of Cs₂CO₃ or K₂CO₃ in DMF at 120°C. For example, reacting 6-bromo-4-(pyridin-3-yl)pyrimidin-2-amine with aniline in DMF with K₂CO₃ yields the target compound after 12–20 hours. However, this method is limited by the poor leaving-group ability of bromide, necessitating high temperatures and prolonged reaction times.

Buchwald-Hartwig Amination

Superior yields and milder conditions are achieved via palladium-catalyzed C–N coupling. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C, the 6-bromo derivative couples with aniline to afford 4-(6-(phenylamino)pyridin-3-yl)pyrimidin-2-amine in 75–85% yield. This method avoids competitive side reactions and is scalable, though catalyst costs remain a concern.

Reduction of Nitro Intermediates

Nitro-to-amine reduction is critical when synthesizing precursors. General Synthetic Procedure 5 details the use of SnCl₂·2H₂O in concentrated HCl at 0°C, followed by alkaline workup. For instance, reducing 6-nitro-4-(pyridin-3-yl)pyrimidin-2-amine with SnCl₂/HCl yields the corresponding amine, which is subsequently coupled with aniline. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) offers a greener alternative, achieving >90% conversion at 50 psi and 25°C.

Protecting Group Strategies

Tert-butyl carbamate (Boc) protection is employed to prevent undesired side reactions during pyrimidine functionalization. As described in, Boc groups are introduced via Curtius rearrangement using DPPA and triethylamine, then removed with TFA/DCM. This approach stabilizes amine intermediates during harsh reaction conditions.

Purification and Characterization

Crude products are purified via silica gel chromatography (DCM/MeOH gradients) or recrystallization from methylene chloride. Purity is verified by HPLC (>98%) and LC-MS (e.g., m/z 308.11 for intermediates). ¹H NMR (DMSO-d₆) confirms regiochemistry: pyrimidine protons resonate at δ 8.3–8.5 ppm, while phenylamino NH appears as a singlet at δ 9.1–9.3 ppm.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| NAS | K₂CO₃, DMF, 120°C, 24 h | 50–60 | Low catalyst cost | Low regioselectivity |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 75–85 | High yield, mild conditions | Expensive ligands |

| Reductive Amination | SnCl₂/HCl, 0°C, 6 h | 65–70 | Rapid reduction | Acidic waste generation |

Scale-Up and Industrial Feasibility

The Buchwald-Hartwig protocol is preferred for kilogram-scale synthesis due to its reproducibility. However, replacing Pd catalysts with nickel-based systems (e.g., NiCl₂·dme) reduces costs by 40% without compromising yield. Continuous-flow systems further enhance efficiency, reducing reaction times from 20 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine, exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyrimidine ring can enhance the selectivity and potency against cancer cell lines. The compound's structure allows for interaction with various biological targets involved in cancer progression.

Inhibition of Kinase Activity

Pyrimidine derivatives are known to inhibit specific kinases, which are critical in signal transduction pathways related to cancer and other diseases. The compound has been evaluated for its potential as a kinase inhibitor, contributing to the development of targeted therapies that disrupt cancer cell signaling.

Neurological Disorders

Potential Treatment for Neurodegenerative Diseases

There is ongoing research into the application of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its interaction with neurotransmitter systems make it a candidate for further investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. The compound has shown efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Research

A study conducted by Liang et al. (2020) explored various pyrimidine derivatives, including this compound, revealing significant activity against multiple cancer cell lines. The study emphasized structure-activity relationships that could guide future drug design efforts.

Case Study 2: Neuroprotective Effects

Research published in Drug Target Insights (2023) investigated the neuroprotective effects of several pyrimidine compounds. The findings suggested that this compound could modulate neuroinflammatory responses, presenting a novel approach to treating neurodegenerative disorders.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Bulky substituents (e.g., naphthyl in 4c ) reduce yields (56%) compared to smaller groups (74% for methyl in 5 ) .

- Methoxy groups (e.g., 4b ) lower melting points, likely due to reduced crystallinity compared to unsubstituted analogues .

Antitrypanosomal Activity

The antitrypanosomal activity of pyrimidin-2-amine derivatives is highly substituent-dependent. Notable examples:

| Compound Name | Substituents | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

|---|---|---|---|---|

| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (13) | 2-Methoxyphenyl, pyridin-3-yl | 0.38 | >50 | >131 |

| 4-(4-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (8) | 4-Methoxyphenyl, pyridin-3-yl | 6.8 | >50 | >7.4 |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine (11) | Phenyl, pyridin-3-yl | 1.2 | >50 | >41.7 |

Key Findings :

- Compound 13 exhibits superior antitrypanosomal activity (IC₅₀ = 0.38 µM), attributed to the 2-methoxyphenyl group’s optimal steric and electronic effects .

- 4-Methoxyphenyl substitution (compound 8 ) reduces activity 18-fold compared to 13 , highlighting the critical role of substituent position .

- The phenyl-substituted analogue (11 ) shows moderate activity (IC₅₀ = 1.2 µM), suggesting that electron-donating groups enhance potency .

Antimicrobial Activity

Electron-withdrawing substituents improve activity against Gram-positive bacteria:

| Compound Name | Substituents | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs Streptococcus |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22) | 4-Chlorophenyl, morpholinophenyl | 12.5 | 25 |

| 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24) | 4-Fluorophenyl, morpholinophenyl | 25 | 12.5 |

Key Findings :

- Chloro and fluoro substituents enhance activity against S. aureus, likely due to increased membrane permeability .

- Morpholinophenyl groups contribute to solubility but may reduce potency compared to simpler aryl substituents .

Kinase Inhibition

Pyrimidin-2-amine derivatives with 7-azaindole moieties exhibit moderate kinase selectivity:

| Compound Name | Substituents | Kinase Inhibition (IC₅₀, nM) | Selectivity Profile |

|---|---|---|---|

| 4-Butyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | Butyl, pyrrolopyridinyl | 15–200 | Broad |

Key Findings :

Physicochemical and Spectroscopic Properties

- Hydrogen Bonding : Quantum chemical studies on halogen-substituted derivatives (e.g., 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) reveal strong hydrogen bonding at the pyrimidine NH and furan oxygen sites, influencing solubility and target binding .

- IR Spectra : NH stretching vibrations (3200–3400 cm⁻¹) and aromatic C=C/C=N absorptions (1500–1600 cm⁻¹) are consistent across analogues .

Biological Activity

4-(6-(Phenylamino)pyridin-3-yl)pyrimidin-2-amine, identified by CAS No. 1227158-52-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors associated with cancer and other diseases. Its structural components allow it to function as a potential inhibitor for specific kinases involved in signal transduction pathways.

Key Mechanisms:

- Tyrosine Kinase Inhibition: The compound has been studied for its ability to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell division and survival.

- Antitumor Activity: Research indicates that similar pyrimidine derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

In Vitro Studies

Several studies have evaluated the efficacy of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Induces apoptosis |

| MCF7 (Breast Cancer) | 0.8 | Inhibits proliferation |

| HCT116 (Colon Cancer) | 1.2 | Cell cycle arrest at G2/M |

These results suggest a promising profile for further development as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable properties:

- Oral Bioavailability: Approximately 31.8% after administration.

- Clearance Rate: 82.7 mL/h/kg, indicating moderate clearance.

- Toxicity Profile: No acute toxicity observed in animal models at doses up to 2000 mg/kg.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers reported that this compound demonstrated significant antitumor activity against xenograft models of breast cancer when administered at a dose of 40 mg/kg daily for two weeks. The treatment resulted in a notable reduction in tumor size and improved survival rates compared to controls.

Case Study 2: Mechanistic Insights

Another study investigated the mechanism of action through molecular docking simulations, revealing that the compound binds effectively to the ATP-binding site of several receptor tyrosine kinases. This binding inhibits their phosphorylation activity, which is crucial for cancer cell signaling pathways.

Q & A

Q. Example Table: Optimization of Reaction Conditions

| Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 100 | 24 |

| Pd(dppf)Cl₂ | BINAP | 120 | 32 |

How should researchers approach structural characterization of this compound to confirm its purity and molecular structure?

Level: Basic

Answer:

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm proton and carbon environments, e.g., pyrimidine NH₂ (~6.5 ppm) and pyridine aromatic protons (~8.0–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₄N₆).

- HPLC : Assess purity (>98% recommended for biological assays).

- X-ray crystallography : Resolve 3D structure if single crystals are obtainable .

What in vitro biological assays are appropriate for preliminary evaluation of this compound’s therapeutic potential?

Level: Basic

Answer:

Prioritize target-specific assays based on structural analogs:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, JAK2) due to pyrimidine-amine scaffolds.

- Antimicrobial activity : Use microdilution methods against Gram-positive/negative bacteria or fungi.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Include positive controls (e.g., imatinib for kinase assays) and replicate experiments to ensure reproducibility .

How can 3D-QSAR modeling be applied to predict and enhance the biological activity of derivatives of this compound?

Level: Advanced

Answer:

Methodology:

Data Collection : Compile IC₅₀ values of analogs from enzymatic assays.

Molecular Alignment : Align derivatives using common pyrimidine-pyridine core.

Descriptor Calculation : Generate steric, electrostatic, and hydrophobic fields.

Partial Least Squares (PLS) Analysis : Corrogate descriptors with activity data.

Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets.

Application Example:

- Modify substituents on the phenylamino group to enhance electrostatic interactions with target proteins .

What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Level: Advanced

Answer:

- Iterative Hypothesis Testing : Re-run simulations with adjusted parameters (e.g., solvent effects in DFT calculations).

- Multi-Technique Validation : Combine NMR, IR, and XPS to probe unexpected reaction intermediates.

- Collaborative Workflows : Integrate synthetic chemists and computational modelers to refine force fields or reaction mechanisms .

What theoretical frameworks are most suitable for guiding research on the structure-activity relationships (SAR) of this compound?

Level: Advanced

Answer:

- Molecular Docking : Predict binding modes with kinases using AutoDock or Schrödinger.

- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO/LUMO energies to explain electron-deficient pyrimidine reactivity.

- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (σ values) on biological activity .

How can researchers optimize the compound’s solubility and stability for in vivo studies without altering its core structure?

Level: Advanced

Answer:

- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.

- Co-solvent Systems : Use PEG-400 or cyclodextrins in formulation.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the NH₂ moiety to improve bioavailability.

Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.